molecular formula C9H12N2O3 B1419616 N,2-Dimethoxy-N-methylnicotinamide CAS No. 926003-56-7

N,2-Dimethoxy-N-methylnicotinamide

Cat. No.: B1419616
CAS No.: 926003-56-7
M. Wt: 196.2 g/mol
InChI Key: WFBMCADGINWIMH-UHFFFAOYSA-N
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Description

N,2-Dimethoxy-N-methylnicotinamide (CAS 469864-28-6) is a nicotinamide derivative of significant interest in organic and medicinal chemistry research . This compound belongs to a class of structures studied for their role as key intermediates in the synthesis of complex molecules, such as analogues of the anti-tuberculosis drug Bedaquiline . Its structural framework is valuable for constructing compounds with targeted biological activities, potentially contributing to the development of new therapeutic agents . As a Weinreb amide variant, it is particularly useful for nucleophilic addition reactions, enabling the efficient synthesis of ketones and other advanced building blocks . Researchers utilize this chemical in exploring structure-activity relationships (SAR) to optimize the potency and reduce the lipophilicity of drug candidates . It is supplied for research applications only and is not intended for diagnostic or therapeutic use. Proper handling procedures should be followed, and the material must be stored sealed in a dry environment at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,2-dimethoxy-N-methylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-11(14-3)9(12)7-5-4-6-10-8(7)13-2/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFBMCADGINWIMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=C(N=CC=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N,2 Dimethoxy N Methylnicotinamide

Established Synthetic Pathways for N,2-Dimethoxy-N-methylnicotinamide

While a direct, single-step synthesis for this compound is not prominently documented in publicly available literature, its synthesis can be achieved through well-established multi-step reaction sequences common in heterocyclic and medicinal chemistry. These pathways typically involve the initial synthesis of a substituted nicotinic acid precursor followed by amidation.

Multi-Step Reaction Sequences and Precursor Utilization

The most plausible synthetic route to this compound involves the preparation of a 2-methoxynicotinic acid intermediate, which is then converted to the corresponding Weinreb amide.

A key precursor for this synthesis is 2-methoxynicotinic acid . nih.gov This intermediate can be synthesized through various methods, often starting from more readily available pyridine (B92270) derivatives. One common strategy involves the nucleophilic substitution of a leaving group, such as a chlorine atom, at the 2-position of the pyridine ring with a methoxide (B1231860) source. For instance, 2-chloronicotinic acid can be treated with sodium methoxide to yield 2-methoxynicotinic acid.

Once 2-methoxynicotinic acid is obtained, the next crucial step is its conversion to an activated form, typically an acyl chloride, to facilitate amidation. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride are commonly employed for this transformation, yielding 2-methoxynicotinoyl chloride . nih.gov

The final step in the sequence is the reaction of 2-methoxynicotinoyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base to form the desired this compound. hmdb.ca This reaction is a standard procedure for the formation of Weinreb amides.

PrecursorReagent(s)Intermediate/Product
2-Chloronicotinic acidSodium methoxide (NaOMe)2-Methoxynicotinic acid
2-Methoxynicotinic acidThionyl chloride (SOCl₂) or Oxalyl chloride2-Methoxynicotinoyl chloride
2-Methoxynicotinoyl chlorideN,O-Dimethylhydroxylamine hydrochloride, BaseThis compound

Optimized Reaction Conditions and Process Yields

The efficiency of each step in the synthesis of this compound is highly dependent on the reaction conditions.

For the methoxylation of a 2-chloronicotinic acid precursor, the reaction is typically carried out in an anhydrous solvent such as methanol (B129727) or a polar aprotic solvent like DMF, and may require elevated temperatures to drive the substitution to completion. The yield of this step can be high, often exceeding 80%, provided that moisture is excluded to prevent the formation of byproducts.

The conversion of 2-methoxynicotinic acid to the acyl chloride is generally a high-yielding reaction. The use of a slight excess of the chlorinating agent and a suitable solvent like toluene (B28343) or dichloromethane (B109758) at reflux temperatures ensures the complete conversion of the carboxylic acid. nih.gov

The final amidation step to form the Weinreb amide is also typically efficient. The reaction is usually performed at low temperatures (e.g., 0 °C to room temperature) in an inert solvent such as dichloromethane or THF. The presence of a non-nucleophilic base, like triethylamine (B128534) or diisopropylethylamine, is crucial to neutralize the hydrochloric acid generated during the reaction. Yields for Weinreb amide formation are generally good, often in the range of 70-95%.

Reaction StepTypical SolventsTypical TemperaturesKey Considerations
MethoxylationMethanol, DMFRefluxAnhydrous conditions
Acyl chloride formationToluene, CH₂Cl₂RefluxUse of a slight excess of chlorinating agent
Weinreb amide formationCH₂Cl₂, THF0 °C to RTUse of a non-nucleophilic base, inert atmosphere

Advanced Synthetic Modifications and Derivatization Strategies

Further modification of the this compound scaffold can provide access to a library of analogs with potentially diverse chemical and biological properties. These modifications can involve the introduction of various substituents or the development of stereocontrolled synthetic routes.

Introduction of Substituents and Functional Groups

The pyridine ring of this compound offers several positions for the introduction of new functional groups. Electrophilic aromatic substitution reactions, such as nitration or halogenation, can be directed to specific positions on the ring, influenced by the electronic effects of the existing methoxy (B1213986) and amide substituents. The 2-methoxy group is an activating, ortho-, para-directing group, while the nicotinamide (B372718) moiety is a meta-directing group. This interplay can be exploited for regioselective functionalization.

For instance, electrophilic attack is likely to occur at the 4- or 6-positions of the pyridine ring. Subsequent manipulation of these newly introduced functional groups, such as reduction of a nitro group to an amine or cross-coupling reactions on a halogenated derivative, can lead to a wide array of substituted analogs.

Regioselective and Stereoselective Synthesis Approaches

Achieving regioselectivity in the synthesis of more complex derivatives of this compound is a key consideration. Directed ortho-metalation (DoM) is a powerful strategy that could be employed. By using a strong base like lithium diisopropylamide (LDA), it may be possible to deprotonate the pyridine ring at a specific position adjacent to one of the existing directing groups, allowing for the introduction of an electrophile at that site with high regioselectivity.

While this compound itself is achiral, the introduction of chiral centers can be achieved through various synthetic strategies. For example, if a substituent with a prochiral center is introduced, subsequent stereoselective reduction could yield a chiral product. Alternatively, starting from a chiral precursor or using a chiral catalyst in one of the synthetic steps could lead to the formation of enantiomerically enriched derivatives. Asymmetric synthesis of substituted pyridines is a well-established field, and these principles can be applied to the synthesis of chiral analogs of this compound.

N,2 Dimethoxy N Methylnicotinamide As a Key Building Block in Advanced Organic Synthesis

Integration into Heterocyclic Frameworks

The structural features of N,2-Dimethoxy-N-methylnicotinamide, namely the presence of a pyridine (B92270) ring and a Weinreb amide functional group, make it an adept precursor for the synthesis of a variety of heterocyclic compounds. The methoxy (B1213986) groups on the pyridine ring can influence the electronic properties and reactivity of the scaffold, while the N-methoxy-N-methylamide (Weinreb amide) provides a stable yet reactive handle for carbon-carbon bond formation.

Role in the Synthesis of Pyridyl-Based Analogues

While direct and extensive literature on the use of this compound for the synthesis of a broad range of pyridyl-based analogues is not widely documented, its chemical nature as a substituted nicotinamide (B372718) derivative suggests a significant potential role. Nicotinamide and its derivatives are fundamental components in numerous biologically active molecules and natural products. The presence of the Weinreb amide in this compound allows for controlled acylation and subsequent reaction with organometallic reagents, such as Grignard or organolithium reagents, to form ketones. This functionality is crucial for extending the carbon framework of the pyridine ring, enabling the introduction of diverse side chains and the construction of more complex pyridyl-based structures. The methoxy substituents on the pyridine ring can also serve as handles for further functionalization or can be retained to modulate the physicochemical properties of the final analogues.

Application in Bedaquiline Analogue Development

A significant application of compounds structurally analogous to this compound is in the development of analogues of Bedaquiline, a diarylquinoline antibiotic that is a cornerstone in the treatment of multidrug-resistant tuberculosis. The search for Bedaquiline analogues with improved potency and a better safety profile is an active area of research.

In the synthesis of the preclinical candidate TBAJ-876, a more potent and less cardiotoxic analogue of Bedaquiline, a structurally related compound, N,2,6-Trimethoxy-N-methylisonicotinamide, serves as a key intermediate mdpi.com. This highlights the utility of such substituted nicotinamide derivatives in this context. The synthesis involves the conversion of a protected pyridine derivative into a Weinreb amide, which then undergoes reaction with an organometallic reagent to form a key ketone intermediate. This ketone is a crucial component for the subsequent construction of the diarylquinoline core of the Bedaquiline analogue.

The synthetic utility of a Weinreb amide like this compound in this process is multifold. It is stable to many reaction conditions, preventing over-addition of the organometallic reagent, and it can be readily converted to the desired ketone in high yield. This controlled reactivity is essential for the successful synthesis of complex molecules like Bedaquiline analogues. The general synthetic scheme involves the preparation of the Weinreb amide from the corresponding carboxylic acid, followed by reaction with a vinylmagnesium bromide to yield a vinyl ketone, which is a precursor to the Mannich base required for the final steps of the synthesis mdpi.com.

Intermediate Reagents and Conditions Yield (%) Reference
N,2,6-Trimethoxy-N-methylisonicotinamideOxalyl chloride, DMF, DCM; then N,O-dimethylhydroxylamine hydrochloride, pyridine83 mdpi.com
N,2-Dimethoxy-6-((4-methoxybenzyl)oxy)-N-methylisonicotinamideNaH, DMF, PMB-Cl32 mdpi.com

Utility in Multicomponent Reactions and Cascade Processes

While specific examples of the direct use of this compound in multicomponent or cascade reactions are not prominently featured in the available scientific literature, its structure lends itself to such applications. The pyridine nitrogen can act as a basic center or a nucleophile, and the Weinreb amide can serve as an electrophilic partner after activation. For instance, it could potentially participate in Ugi or Passerini-type multicomponent reactions, which are powerful tools for the synthesis of peptide-like structures and other complex amides.

In a hypothetical cascade sequence, the Weinreb amide could first react with an organometallic reagent to generate a ketone in situ. This ketone could then undergo a subsequent intramolecular reaction, such as a cyclization, triggered by one of the substituents on the pyridine ring or an external reagent, leading to the rapid assembly of a complex heterocyclic system. The development of such novel MCRs and cascade reactions involving this compound could open up new avenues for the efficient synthesis of novel chemical entities with potential applications in medicinal chemistry and materials science.

Mechanistic Investigations of Reactions Involving N,2 Dimethoxy N Methylnicotinamide

Elucidation of Reaction Mechanisms

No information is available in the searched scientific literature regarding the elucidation of reaction mechanisms for N,2-Dimethoxy-N-methylnicotinamide.

Kinetic Studies of this compound Reactions

No kinetic data or studies for reactions involving this compound have been found in the reviewed literature.

Catalytic Transformations Influenced by this compound

There is no published research on the role or influence of this compound in catalytic transformations.

Analytical Research Methodologies for N,2 Dimethoxy N Methylnicotinamide and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of N,2-Dimethoxy-N-methylnicotinamide, offering detailed information about its atomic and molecular structure, as well as the functional groups present.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the precise structure of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework of the molecule.

Detailed Research Findings:

In the ¹H NMR spectrum of a related dimethoxy-methyl-xanthone compound, distinct signals corresponding to different proton environments were observed. A methyl singlet appeared at δ 2.84, while aromatic protons were identified by a singlet at δ 6.40 and a doublet at δ 6.31. researchgate.net A key indicator of a hydroxyl group was a singlet at δ 13.39. researchgate.net The ¹³C NMR spectrum of the same compound displayed 16 distinct carbon signals, confirming the complexity of the xanthone-type structure. researchgate.net Two-dimensional NMR techniques, such as gHSQC, are instrumental in corroborating the assignments made in one-dimensional spectra. researchgate.net

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shifts for a Substituted Aromatic System

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Aromatic CH 6.31 - 6.40 100 - 140
OCH₃ ~3.8 55 - 60
N-CH₃ ~3.0 30 - 40

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight of this compound and for deducing its structure through the analysis of fragmentation patterns. When coupled with a separation technique like liquid chromatography (LC-MS/MS) or gas chromatography (GC-MS), it becomes a highly sensitive and specific analytical method.

Detailed Research Findings:

In the analysis of nicotinamide (B372718) and its metabolite N¹-methylnicotinamide, a triple-quadrupole tandem mass spectrometer operating in positive ion mode was utilized. nih.gov Multiple reaction monitoring (MRM) was employed to track specific precursor to product ion transitions. For nicotinamide, the transition monitored was m/z 123.1 → 80.1, while for N¹-methylnicotinamide, it was m/z 137.1 → 94.1. nih.gov An internal standard, N'-methylnicotinamide, was monitored using the transition m/z 137.1 → 80.1. nih.gov This targeted approach allows for precise quantification and identification. nih.govnih.gov In the study of dimethoxybenzyl-N-methylpiperazines, electron ionization mass spectrometry (EI-MS) revealed that the primary fragmentation occurs at the bond between the benzylic carbon and the adjacent piperazine (B1678402) nitrogen, resulting in the base peak in the spectra of all six regioisomers. nih.gov

Table 2: Key Mass Spectrometry Transitions for Nicotinamide Derivatives

Compound Precursor Ion (m/z) Product Ion (m/z)
Nicotinamide 123.1 80.1
N¹-methylnicotinamide 137.1 94.1

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a characteristic spectrum is generated that acts as a molecular fingerprint.

Detailed Research Findings:

The IR spectrum provides valuable information about the chemical bonds within a molecule. Key functional group absorptions include:

C-H stretching (Alkanes): Strong absorption between 2850 and 2960 cm⁻¹. pressbooks.pub

C=O stretching (Amides): A sharp, intense peak typically found in the range of 1670-1640 cm⁻¹. uc.edu The amide I band, associated with the C=O stretching mode, is a prominent feature. s-a-s.org

C-O stretching (Ethers, Esters): Strong absorptions in the 1000-1300 cm⁻¹ region. uc.edu

Aromatic C=C stretching: Weak to medium intensity bands between 1475 and 1600 cm⁻¹. uc.edu

Aromatic C-H stretching: Appears in the 3050-3100 cm⁻¹ range. uc.edu

C-N stretching (Amines): Medium to strong absorptions from 1000-1250 cm⁻¹. uc.edu

In secondary amides, coupling can occur between the C-N stretching and N-H bending vibrations, giving rise to distinct amide II and amide III bands. s-a-s.org

Table 3: Characteristic IR Absorption Frequencies

Functional Group Absorption Range (cm⁻¹) Intensity
Amide C=O 1670-1640 Strong
Aromatic C=C 1475-1600 Weak to Medium
C-O (Ether) 1000-1300 Strong
Aromatic C-H 3050-3100 Strong

Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable for separating this compound from complex mixtures and for accurately determining its purity.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of non-volatile compounds like this compound.

Detailed Research Findings:

A rapid and sensitive LC-MS/MS method was developed for the simultaneous determination of nicotinamide and N¹-methylnicotinamide in human serum. nih.gov The chromatographic separation was achieved on a Waters Spherisorb S5 CN microbore column (2.0 × 100 mm, 5 μm) using a gradient elution with a mobile phase consisting of acetonitrile (B52724) and a 5 mm ammonium (B1175870) formate (B1220265) aqueous solution containing 0.1% formic acid. nih.gov The total run time was within 7 minutes. nih.gov This method demonstrated excellent linearity, with ranges of 5.000-160.0 ng/mL for nicotinamide and 2.500-80.00 ng/mL for N¹-methylnicotinamide. nih.gov The intra- and inter-day precision (RSD) were both below 6.90%, and recoveries were greater than 88%. nih.gov

Table 4: HPLC Method Parameters for Nicotinamide Analysis

Parameter Specification
Column Waters Spherisorb S5 CN (2.0 × 100 mm, 5 μm)
Mobile Phase A Acetonitrile
Mobile Phase B 5 mm Ammonium Formate (aq) with 0.1% Formic Acid
Elution Gradient

Gas Chromatography (GC) for Volatile Derivative Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. For non-volatile compounds like this compound, derivatization is often necessary to increase their volatility and thermal stability for GC analysis.

Detailed Research Findings:

The analysis of thermally labile compounds by GC-MS can be challenging due to degradation in the heated GC oven. nih.gov One approach to mitigate this is the use of shorter analytical columns (e.g., 4 m and 10 m), which, in conjunction with higher gas flow rates, reduce the residence time of the analyte in the column and thus minimize thermal degradation. nih.gov For certain compounds, derivatization is a common strategy. For instance, methylmalonic acid can be derivatized with pentafluorobenzyl bromide to form a more volatile tripentafluorobenzyl derivative, which can then be analyzed by GC-MS. mdpi.com In the analysis of dimethoxybenzyl-N-methylpiperazines, capillary gas chromatography with a relatively polar stationary phase and temperature programming successfully resolved mixtures of the six regioisomers. nih.gov

Table 5: Compound Names Mentioned in the Article

Compound Name
This compound
N¹-methylnicotinamide
N'-methylnicotinamide
Nicotinamide
Dimethoxy-methyl-xanthone
Dimethoxybenzyl-N-methylpiperazines
Methylmalonic acid
Pentafluorobenzyl bromide

Electrochemical Characterization and Redox Behavior Studies

The electrochemical properties of nicotinamide and its derivatives are of significant interest due to their fundamental role in biological redox reactions as part of coenzymes like NAD+/NADH. While specific electrochemical studies on this compound are not extensively available in the public domain, a comprehensive understanding of its probable redox behavior can be extrapolated from the well-documented electrochemical characterization of its parent molecule, nicotinamide, and various substituted analogues. Methodologies such as cyclic voltammetry (CV), polarography, and controlled potential electrolysis are instrumental in elucidating the mechanisms of electron transfer, the stability of intermediates, and the influence of molecular structure on redox potentials.

The electrochemical reduction of the nicotinamide moiety is a key feature, typically involving the pyridine (B92270) ring. In aqueous media, nicotinamide undergoes reduction in a process that is often pH-dependent. umich.edu The initial step generally involves a one-electron reduction to form a free radical. umich.edu This radical can then undergo further reduction or dimerization. umich.edu The presence of substituents on the pyridine ring and the amide group can significantly influence the redox potentials and the reaction pathways.

Cyclic voltammetry is a powerful technique to probe these characteristics. A typical cyclic voltammogram for a nicotinamide derivative will show one or more cathodic (reduction) peaks and, depending on the reversibility of the process, corresponding anodic (oxidation) peaks on the reverse scan. The peak potentials provide information about the thermodynamic ease of the redox process, while the peak currents and their dependence on scan rate can reveal details about the kinetics and diffusion of the species.

For instance, the electrochemical behavior of nicotinamide has been studied in various electrolytes, showing two cathodic peaks in non-aqueous media, indicating a two-step reduction process. researchgate.net A small, broad oxidation peak is often observed on the reverse scan, suggesting some degree of electrochemical irreversibility. researchgate.net The reduction product is typically a dihydronicotinamide derivative. researchgate.net

The electrochemical characteristics of nicotinamide and related compounds are summarized in the following tables, providing a basis for predicting the behavior of this compound.

Table 1: Electrochemical Data for Nicotinamide and Related Compounds

CompoundTechniqueMediumElectrodeReduction Peak Potential (Ep,c)Oxidation Peak Potential (Ep,a)Reference
NicotinamideCyclic VoltammetryDimethylformamide (DMF) with tetra-alkyl ammonium perchlorateGlassy Carbon~ -1.6 V and ~ -1.9 VBroad peak on reverse scan researchgate.net
NicotinamideCyclic VoltammetryAqueous buffer (pH 7)Polycrystalline Gold~ 0.20 V (adsorption controlled)Not specified iaea.orgresearchgate.net
N'-MethylnicotinamideNot specifiedAcidic mediaMercurySimilar to nicotinamideNot specified umich.edu
OMe-BNAH (a nicotinamide cofactor biomimetic with a methoxy (B1213986) group)Cyclic VoltammetryAqueous Tris HCl buffer (pH 7)Glassy CarbonNot specified0.457 V vs SCE nih.gov

Note: The potentials are reported against different reference electrodes and under varying experimental conditions, hence direct comparison should be made with caution.

Table 2: Influence of Substituents on Oxidation Potential of Nicotinamide Cofactor Biomimetics (NCBs)

Nicotinamide Cofactor Biomimetic (NCB)Ring 2 SubstituentOxidation Potential (V vs SCE)
CF3-BNAHElectron-withdrawing (CF3)0.501
BNAHUnsubstituted0.467
OMe-BNAHElectron-donating (OMe)0.457

This table illustrates the trend of decreasing oxidation potential with more electron-donating substituents on an associated aromatic ring (Ring 2), which can electronically influence the nicotinamide core. acs.orgnih.gov This provides a strong indication that the 2-methoxy group in this compound would contribute to a lower oxidation potential.

Theoretical and Computational Chemistry of N,2 Dimethoxy N Methylnicotinamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of N,2-Dimethoxy-N-methylnicotinamide. nih.govunipd.itresearchgate.netscispace.com These calculations can determine the molecule's geometry, vibrational frequencies, and the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap is a key indicator of chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. For substituted nicotinamides, the nature and position of substituent groups significantly influence this energy gap. The two methoxy (B1213986) groups and the N-methyl group in this compound are expected to modulate the electronic distribution of the nicotinamide (B372718) core.

Molecular Electrostatic Potential (MESP) maps are another valuable output of quantum chemical calculations. frontiersin.org These maps visualize the charge distribution across the molecule, identifying electron-rich regions susceptible to electrophilic attack and electron-poor regions prone to nucleophilic attack. In this compound, the oxygen atoms of the methoxy and amide groups, along with the nitrogen atom of the pyridine (B92270) ring, are anticipated to be areas of negative potential, while the hydrogen atoms of the methyl groups and the pyridine ring would exhibit positive potential.

Natural Bond Orbital (NBO) analysis can further detail the electronic structure by examining charge transfer and hyperconjugative interactions within the molecule. nih.gov For instance, interactions between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of adjacent bonds can stabilize the molecule and influence its conformational preferences.

Table 1: Predicted Electronic Properties of this compound

Parameter Predicted Characteristic Significance
HOMO-LUMO Gap Moderate Influences chemical reactivity and kinetic stability.
Electron Density High on O and N atoms Indicates sites for electrophilic attack.

| Dipole Moment | Non-zero | Suggests polarity and potential for dipole-dipole interactions. |

This table is generated based on theoretical principles as specific experimental or calculated values for this compound are not available in the search results.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility. semanticscholar.orgnih.govnih.govjlu.edu.cnresearchgate.net For this compound, MD simulations can explore the rotational freedom around its single bonds, particularly the C-N amide bond and the bonds connecting the methoxy groups to the pyridine ring and the amide nitrogen.

These simulations can identify the most stable conformers of the molecule in various environments, such as in a vacuum or in a solvent. The orientation of the methoxy groups relative to the plane of the nicotinamide ring is a key conformational variable. nih.gov Analysis of the potential energy surface can reveal the energy barriers between different conformations and the population of each conformational state at a given temperature. nih.gov

The dynamic behavior of this compound is crucial for its interaction with biological targets. The ability of the molecule to adopt a specific conformation to fit into a binding site is a key determinant of its biological activity. MD simulations can also shed light on the role of solvent molecules in stabilizing certain conformations through hydrogen bonding or other intermolecular interactions.

Structure-Activity Relationship (SAR) Studies of Compounds Incorporating this compound Moieties

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.govresearchgate.netmdpi.comnih.govsigmaaldrich.comresearchgate.netnih.gov While specific SAR studies on this compound are not widely available, the extensive research on nicotinamide derivatives provides a framework for predicting the impact of its unique structural features.

The nicotinamide scaffold is a common feature in many biologically active molecules, and modifications to this core can lead to significant changes in activity. nih.govnih.govmdpi.comrsc.org The substituents on this compound—a methoxy group at the 2-position and N-methoxy-N-methyl substitution on the amide—are critical to its properties.

2-Methoxy Group: The electron-donating nature of the methoxy group can influence the electronic properties of the pyridine ring, potentially affecting its binding to target proteins. acs.org Its position can also create specific steric interactions within a binding pocket.

N-Methoxy-N-Methyl Amide: This substitution pattern is less common than primary or secondary amides in drug molecules. The N-methoxy group can influence the hydrogen bonding capacity of the amide and its metabolic stability. The N-methyl group adds to the steric bulk and lipophilicity.

SAR studies on related nicotinamide analogs have shown that even small changes to the substituents can have a profound effect on potency and selectivity. acs.org For example, altering the size, electronics, or hydrogen-bonding capabilities of the groups attached to the nicotinamide ring can optimize interactions with a biological target. Therefore, the specific combination of substituents in this compound likely confers a distinct pharmacological profile.

Table 2: Mentioned Compounds

Compound Name
This compound

Q & A

Q. How should researchers apply FAIR principles to manage data for this compound?

  • Methodological Answer : Use electronic lab notebooks (ELNs) like Chemotion to annotate synthesis protocols with metadata (e.g., CAS numbers, reaction yields). Deposit spectral data in repositories like RADAR4Chem with DOI assignments for reproducibility. Adopt standardized ontologies (e.g., ChEBI) for cross-disciplinary compatibility .

Tables for Key Data

Property Method Reference
Boiling PointDistillation (164–168°C)
Purity AssayGC-FID (≥99%)
Thermal StabilityTGA/DSC (decomposition >200°C)
Spectral Data (¹H NMR)300 MHz, DMSO-d₆: δ 3.2–3.5 (methoxy)

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,2-Dimethoxy-N-methylnicotinamide
Reactant of Route 2
Reactant of Route 2
N,2-Dimethoxy-N-methylnicotinamide

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